molecular formula C24H21N3O3S2 B2842861 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1795084-90-0

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2842861
CAS RN: 1795084-90-0
M. Wt: 463.57
InChI Key: UNHMBMLBNZRPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H21N3O3S2 and its molecular weight is 463.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Antitubercular Activities : Compounds related to the query have been synthesized for potential antimicrobial and antitubercular activities. The synthesis of new pyrimidine-azetidinone analogues and their evaluation against bacterial, fungal strains, and Mycobacterium tuberculosis highlights the structural versatility of pyrimidine derivatives in designing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

  • Charge Transfer Materials : The study of 4,6-di(thiophen-2-yl)pyrimidine derivatives for efficient charge transfer materials in electronic devices shows the potential of pyrimidine and thieno[3,2-d]pyrimidin derivatives in the field of material science, emphasizing their role in enhancing intra-molecular charge transfer and electronic properties for applications in optoelectronics (Irfan, 2014).

  • Antioxidants for Lubricating Grease : The synthesis of 4-hydroxy quinolinone derivatives as antioxidants for lubricating grease demonstrates the chemical versatility of quinolinone and its derivatives in improving the oxidative stability of industrial products, highlighting the importance of structural modification in developing more effective antioxidants (Hussein et al., 2016).

  • Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities, illustrating the potential of thieno[3,2-d]pyrimidine derivatives in the development of new therapeutic agents with specific biological functions (Abu‐Hashem et al., 2020).

properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c1-30-18-10-8-17(9-11-18)27-23(29)22-19(12-14-31-22)25-24(27)32-15-21(28)26-13-4-6-16-5-2-3-7-20(16)26/h2-3,5,7-12,14H,4,6,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHMBMLBNZRPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

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